2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2S2/c1-18(2)12(13-4-3-7-21-13)9-17-22(19,20)14-8-10(15)5-6-11(14)16/h3-8,12,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYARIOIYWQZOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the thiophene derivative: This can be achieved through the reaction of thiophene with appropriate reagents to introduce the desired substituents.
Introduction of the dimethylamino group: This step may involve the reaction of the thiophene derivative with dimethylamine under suitable conditions.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three classes of analogs:
Sulfonamide derivatives with varied aromatic substituents
Amine-containing compounds with dimethylaminoethyl groups
Thiophene-ethylamine pharmacophores
Table 1: Key Structural and Functional Comparisons
Key Findings:
- Amine Group Influence: The 2-(dimethylamino)ethyl moiety in the target compound likely enhances solubility and basicity compared to simpler amines. Evidence from resin studies shows that ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in conversion efficiency, suggesting that the positioning and steric environment of the dimethylamino group critically affect reactivity .
- Thiophene vs. Other Aromatic Systems: Thiophene’s electron-rich nature may improve π-π stacking in biological targets compared to benzene or naphthalene derivatives.
- Chlorine Substitution: The 2,5-dichloro pattern on the benzene ring may increase electrophilicity and metabolic stability relative to non-halogenated analogs, a common strategy in drug design to modulate pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
